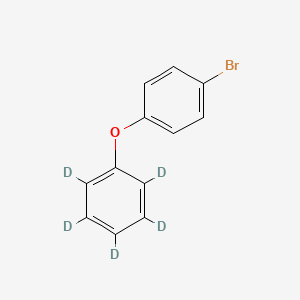








|
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li]CCCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C>C1COCC1>[O:1]([C:8]1[CH:13]=[CH:12][C:11]([B:24]([OH:25])[OH:23])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
98.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
172 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
109.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to −65° C.
|
|
Type
|
ADDITION
|
|
Details
|
On complete addition
|
|
Type
|
ADDITION
|
|
Details
|
On complete addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C. over 1 hr
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° C. for 4 hrs
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the dropwise addition of water (300 mL) such that
|
|
Type
|
TEMPERATURE
|
|
Details
|
the internal temperature<20° C. (ice-cooling required)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
then evaporated to dryness
|
|
Type
|
ADDITION
|
|
Details
|
acidified by the cautious addition of conc. HCl
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 45° C
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with petroleum ether (40-60° C.)
|
|
Type
|
FILTRATION
|
|
Details
|
The pale solid was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68.8 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |